molecular formula C11H15N B2927423 [1-(2-Methylphenyl)cyclopropyl]methanamine CAS No. 886365-78-2

[1-(2-Methylphenyl)cyclopropyl]methanamine

Cat. No.: B2927423
CAS No.: 886365-78-2
M. Wt: 161.248
InChI Key: PSSGHGDRMZGMRG-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)cyclopropyl]methanamine (CAS: 886365-78-2) is a cyclopropane-containing amine derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . Structurally, it features a cyclopropane ring directly attached to a methanamine group and a 2-methylphenyl substituent.

Properties

IUPAC Name

[1-(2-methylphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGHGDRMZGMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2-methylphenylcyclopropane with formaldehyde and ammonia under acidic conditions to yield the desired methanamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[1-(2-Methylphenyl)cyclopropyl]methanamine and its related compounds have a variety of applications, particularly in pharmaceutical and chemical research. These applications stem from their unique structural properties and interactions with biological systems.

Pharmaceutical Applications

  • Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of biologically active compounds.
  • Neurotransmitter Receptor Ligand: Its structure allows it to interact with both serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety.
  • 5-HT2C Receptor Agonists: Fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines have been designed as 5-HT2C agonists for the treatment of human disorders .

Research and Study

  • Behavioral Studies: Studies on related compounds have shown significant improvements in behavioral tests used to assess depressive behavior. For example, rodents administered with similar compounds showed reduced symptoms of depression.
  • Neuroprotection: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism may involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
  • Pharmacodynamics: Interactions of [1-(2-Methylphenyl)cyclopropyl]methanol with biological systems indicate its potential as a bioactive agent. The compound may modulate enzyme activity related to metabolic pathways, enhancing the effectiveness of treatments.

Antifungal and Antibacterial Applications

  • Antimicrobial Properties: Research indicates that compounds related to [1-(2-Methylphenyl)cyclopropyl]methanol may exhibit antifungal and antibacterial properties.
  • Disruption of Cellular Membranes: The mechanism of action often involves disrupting cellular membranes or interfering with metabolic pathways in microorganisms.
  • Enhanced Efficacy: Specific studies have shown that cyclopropyl-containing compounds can enhance the efficacy of existing antifungal agents against pathogens.

Chemical Research

  • Synthesis of Derivatives: [1-(2-Methylphenyl)cyclopropyl]methanol is used in chemical reactions to synthesize derivatives with potentially enhanced biological activity or different physical properties.
  • Versatile Production: Several methods have been developed for synthesizing [1-(2-Methylphenyl)cyclopropyl]methanol, highlighting the versatility and potential for optimizing yields and selectivity in producing this compound.

Mechanism of Action

The mechanism of action of [1-(2-Methylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methanamine moiety may participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropane derivatives with aromatic substituents exhibit diverse physicochemical and biological properties depending on the substituent's electronic and steric characteristics. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
[1-(2-Methylphenyl)cyclopropyl]methanamine 886365-78-2 C₁₁H₁₅N 161.24 2-Methylphenyl Solid (API)
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 886365-72-6 C₁₁H₁₅NO 177.25 2-Methoxyphenyl Liquid
[1-(3-Chlorophenyl)cyclopropyl]methanamine - C₁₀H₁₂ClN 181.66 3-Chlorophenyl Liquid
1-Cyclopropyl-1-phenylmethanamine HCl 39959-72-3 C₁₀H₁₄ClN 183.68 Phenyl (no methyl) Solid
1-[1-(2-Fluorophenyl)cyclopropyl]methanamine 1498996-76-1 C₁₀H₁₁FN₂ 244.10 3-Bromo-5-fluorophenyl -

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group (electron-donating) in the target compound contrasts with the 2-methoxy (electron-donating but bulkier) and 3-chloro (electron-withdrawing) groups in analogues. These differences influence solubility, reactivity, and receptor binding .
  • Physical State : Methoxy and chloro derivatives are typically liquids, while the target compound and its phenyl analogue are solids, likely due to crystallinity differences .

Insights :

  • Substituent Impact: Fluorine and methoxy groups enhance 5-HT2C affinity due to improved hydrogen bonding and lipophilicity .

Biological Activity

[1-(2-Methylphenyl)cyclopropyl]methanamine, also referred to as cyclopropyl(5-fluoro-2-methylphenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its interaction with serotonin receptors, particularly the 5-HT2C receptor. This receptor is crucial for various physiological processes, including mood regulation and appetite control. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N
  • Molecular Weight : Approximately 179.24 g/mol
  • Structure Features : The compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methylphenyl group. This unique structure imparts distinct steric and electronic properties that are pivotal in its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant activity at the 5-HT2C receptor. The following sections detail its effects, mechanisms of action, and potential applications.

Interaction with Serotonin Receptors

The compound has shown:

  • High Affinity for 5-HT2C Receptor : Studies reveal that it selectively binds to the 5-HT2C receptor with an EC50 of approximately 4.7 nM, indicating strong agonistic activity .
  • Selectivity : It demonstrates selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, which is critical for minimizing side effects associated with non-selective agonists .

The mechanism by which this compound exerts its effects involves:

  • Receptor Modulation : It modulates the activity of serotonin receptors, influencing signaling pathways related to mood and appetite.
  • Potential Antipsychotic Activity : In animal models, compounds similar to this compound have exhibited antipsychotic-like effects, suggesting its potential in treating psychiatric disorders .

Table 1: Biological Activity Summary

Study Receptor Type EC50 (nM) Emax (%) Selectivity (2B/2C)
Study A5-HT2C4.7982-fold
Study B5-HT2A16271Not applicable
Study C5-HT2B>250--

Case Studies

  • Antipsychotic-Like Effects : In a study examining N-substituted (2-phenylcyclopropyl)methylamines, certain derivatives showed significant antipsychotic-like activity in amphetamine-induced hyperactivity models. These findings support the hypothesis that this compound may have similar therapeutic potential .
  • Weight Management Applications : Given its action on the 5-HT2C receptor, there is ongoing research into its efficacy for weight management and appetite control, potentially aiding in obesity treatments.

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